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Compound of Interest

Compound Name: Dimethyl glutaconate

Cat. No.: B041789

This guide provides a comprehensive overview of the spectroscopic data for dimethyl
glutaconate (CAS No. 5164-76-1), a diester with the molecular formula C7H1004. The
information presented is intended for researchers, scientists, and professionals in drug
development and chemical analysis, offering detailed data from Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

Dimethyl glutaconate, also known as dimethyl 2-pentenedioate, is an unsaturated ester. The
spectroscopic data provided herein corresponds to the trans isomer, which is generally the
more stable form. The key functional groups influencing its spectral properties are the two ester
groups (C=0, C-0) and the carbon-carbon double bond (C=C).

Structure: CHsOOC-CH2-CH=CH-COOCHSs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the *H and 3C NMR data for dimethyl glutaconate.

1H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity
of hydrogen atoms in the molecule.
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
~6.95 dt 15.6,7.0 1H =CH-CH:z
~5.88 dt 156,15 1H COOCHs-CH=
~3.73 S - 3H -OCHs
~3.68 S - 3H -OCHs
~3.25 dd 7.0,1.5 2H -CH2-

*C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (8) ppm Carbon Type Assighment
~172.0 C Ester C=0
~166.0 C Ester C=0
~145.0 CH =CH-CH:
~122.0 CH COOCHs-CH=
~52.0 CHs -OCHs

~51.5 CHs -OCHs

~38.0 CH:2 -CHa-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation. The table below lists the characteristic absorption bands for
dimethyl glutaconate.
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Wavenumber

(cm-?) Intensity Vibration Type Functional Group
~3020 Medium C-H Stretch =C-H (Alkenyl)
~2955 Medium C-H Stretch C-H (Alky)

~1725 Strong C=0 Stretch Ester Carbonyl
~1655 Medium C=C Stretch Alkene

~1270, ~1170 Strong C-O Stretch Ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The data presented is for
electron ionization (El) mass spectrometry.

m/z Relative Intensity (%) Assignment

158 ~25 [M]* (Molecular lon)
127 ~80 [M - OCHs]*

99 ~100 [M - COOCHs]*

68 ~75 [CaH4O]*

59 ~90 [COOCHs]*

55 ~65 [CaH7]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

o Sample Preparation: A sample of approximately 5-10 mg of dimethyl glutaconate is
dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). A small
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amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire
sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance
of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary to obtain a high-quality spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid Film): A single drop of neat dimethyl glutaconate is
placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The
plates are gently pressed together to form a thin liquid film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or clean salt
plates) is recorded first. The prepared sample is then placed in the spectrometer's sample
holder, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm~1.

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol
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o Sample Introduction: A dilute solution of dimethyl glutaconate in a volatile solvent (e.g.,
methanol or dichloromethane) is prepared. The sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before
analysis.

« lonization: Electron lonization (El) is used as the ionization method. The sample molecules in
the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing
them to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

o Data Representation: The data is presented as a mass spectrum, which is a plot of relative
ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like dimethyl glutaconate.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Glutaconate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041789#spectroscopic-data-of-dimethyl-glutaconate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041789?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

